molecular formula C6H3BrFN3 B2631362 1-Azido-2-bromo-3-fluorobenzene CAS No. 1834571-09-3

1-Azido-2-bromo-3-fluorobenzene

Cat. No.: B2631362
CAS No.: 1834571-09-3
M. Wt: 216.013
InChI Key: ZTMLUEGKIBNPFE-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-3-fluorobenzene is a halogenated aromatic compound. It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Mechanism of Action

Preparation Methods

The synthesis of 1-Azido-2-bromo-3-fluorobenzene typically involves the following steps:

    Diazotization: The starting material, 2-bromo-3-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.

Industrial production methods may involve continuous flow processes to ensure safety and efficiency, particularly when handling azides, which can be highly reactive and potentially explosive .

Chemical Reactions Analysis

1-Azido-2-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and reducing agents for azide reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-2-bromo-3-fluorobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Azido-2-bromo-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

    Fluorobenzene: Lacks the azido and bromo groups, making it less reactive in certain chemical transformations.

    Bromobenzene: Lacks the azido and fluorine groups, limiting its use in bioorthogonal chemistry and certain coupling reactions.

    Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-azido-2-bromo-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLUEGKIBNPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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